molecular formula C17H18FN5O2 B2831559 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide CAS No. 955851-41-9

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide

Cat. No.: B2831559
CAS No.: 955851-41-9
M. Wt: 343.362
InChI Key: DPCJANHTSISNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyridazine derivative featuring a 4-fluorophenyl substituent at position 1, a methyl group at position 4, and an N-isopropyl acetamide moiety at position 5.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-10(2)20-15(24)9-22-17(25)16-14(11(3)21-22)8-19-23(16)13-6-4-12(18)5-7-13/h4-8,10H,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCJANHTSISNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

Biomedical Applications

This compound exhibits a range of biomedical applications , particularly in drug discovery and development. The following sections detail its potential therapeutic uses:

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyridazin core can exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival.

Anti-inflammatory Properties

Compounds similar to 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide have demonstrated anti-inflammatory effects in various models. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Central Nervous System Effects

There is emerging evidence that pyrazolo[3,4-d]pyridazines may have neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity Assessment

A study published in Molecules explored the anticancer properties of a related pyrazolo compound. The results indicated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another study focused on anti-inflammatory mechanisms, researchers evaluated the effects of similar compounds on lipopolysaccharide-induced inflammation in macrophages. The findings showed a marked decrease in the production of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways. This can lead to various biological effects, such as reduced inflammation or inhibited cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • Pyrazolo[3,4-b]pyridine Analogs: describes 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide, which replaces the pyridazinone core with a pyridinone.
  • Pyrazolo[3,4-d]pyrimidine Analogs: Example 53 in features a pyrazolo[3,4-d]pyrimidine core with a chromen-4-one substituent. The pyrimidine ring introduces additional nitrogen atoms, which may enhance solubility but lower thermal stability (melting point: 175–178°C).

Substituent Effects

  • Halogenation :
    The target compound’s 4-fluorophenyl group contrasts with the 4-chlorophenyl group in . Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to chlorine .

  • Acetamide vs. Sulfonamide :
    The N-isopropyl acetamide group in the target compound differs from the benzenesulfonamide in . Sulfonamides typically exhibit higher acidity (due to the SO₂ group) and improved water solubility, whereas acetamides may enhance lipophilicity and membrane permeability .

Physical and Spectral Properties

Compound Core Structure Melting Point (°C) Molecular Weight Key Spectral Features (IR/NMR)
Target Compound Pyrazolo[3,4-d]pyridazine N/A ~423 (estimated) Expected C=O (1680–1700 cm⁻¹), NH (~3325 cm⁻¹)
Analog Pyrazolo[3,4-b]pyridine 214–216 486 IR: 1684 cm⁻¹ (C=O), 3325 cm⁻¹ (NH); 1H NMR: δ 1.79 (CH₃)
Analog Pyrazolo[3,4-d]pyrimidine 175–178 589.1 Mass: 589.1 (M+1); structural complexity reduces crystallinity

Implications of Structural Differences

  • Bioavailability: The pyridazinone core in the target compound may offer intermediate solubility between pyridinone () and pyrimidine () analogs.
  • Target Selectivity : Fluorine substitution could improve selectivity for fluorophilic binding pockets in enzymes, whereas bulkier groups (e.g., chromene in ) might limit access to hydrophobic active sites .
  • Synthetic Feasibility : The target compound’s isopropyl acetamide group simplifies synthesis compared to ’s multi-step coupling with boronic acids .

Biological Activity

The compound 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide is a synthetic organic molecule that features a complex pyrazolo[3,4-d]pyridazin core. This structure is known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name: 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide
  • Molecular Formula: C17_{17}H18_{18}F1_{1}N5_{5}O2_{2}
  • Molecular Weight: 343.36 g/mol
  • CAS Number: 955837-27-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing signal transduction pathways critical for cellular communication and function.

Antimicrobial Activity

Studies have shown that compounds with similar pyrazolo[3,4-d]pyridazin structures exhibit significant antimicrobial properties. For instance:

CompoundActivityTarget OrganismsReference
Pyrazolo derivativesAntibacterialStaphylococcus aureus, Escherichia coli
Triazole derivativesAntifungalCandida albicans, Aspergillus fumigatus

The specific compound may exhibit similar activities due to structural similarities with these derivatives.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyridazins can possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:

StudyCompound TestedCancer TypeFindings
Barbuceanu et al. (2020)Various pyrazolo derivativesBreast cancerInduced apoptosis in MCF-7 cells
PMC Study (2020)Triazole derivativesLung cancerInhibited cell proliferation significantly

These findings suggest that the compound may also have potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • In vitro Studies:
    • A study demonstrated that pyrazolo[3,4-d]pyridazins exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.
  • In vivo Studies:
    • Animal models treated with related compounds showed reduced tumor sizes and improved survival rates when compared to controls.
  • Structure-Activity Relationship (SAR):
    • Research has indicated that modifications to the pyrazolo structure can enhance biological activity. For example, substituting different functional groups at specific positions on the ring has been shown to optimize potency against targeted enzymes or receptors.

Q & A

Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling steps. A common route begins with the formation of the pyrazolo[3,4-d]pyridazinone core via cyclization of hydrazine derivatives with diketones under reflux conditions in polar aprotic solvents (e.g., dimethylformamide). Subsequent N-alkylation or acetamide coupling is performed using α-chloroacetamide intermediates in the presence of bases like triethylamine. Reaction conditions critically impact yield:

  • Solvent polarity : Polar aprotic solvents enhance nucleophilicity during substitution reactions, improving reaction rates .
  • Temperature : Controlled heating (70–90°C) minimizes side reactions like hydrolysis of labile functional groups .
  • Catalysts : Bases (e.g., NaH) facilitate deprotonation, accelerating coupling steps .
    Yield optimization requires iterative adjustment of these parameters and purification via column chromatography .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and detects impurities. Aromatic proton signals (δ 7.2–8.1 ppm) verify the 4-fluorophenyl group, while acetamide protons appear at δ 2.0–2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ = calculated for C₂₀H₂₁FN₄O₂) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities across studies?

Contradictions often arise from differences in assay conditions or cell models. To address this:

Cross-validation : Replicate assays using orthogonal methods (e.g., cell viability via MTT and ATP-luminescence assays) .

Control variables : Standardize cell lines, serum concentrations, and compound solubility (use DMSO stocks ≤0.1% v/v) .

Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives to identify critical functional groups. For example, replacing the 4-fluorophenyl group with 2-methoxyphenyl reduces kinase inhibition .

Advanced: What strategies optimize synthesis for higher yields while minimizing side reactions?

  • Stepwise purification : Isolate intermediates after each step to prevent carryover impurities. For example, purify the pyridazinone core via recrystallization before acetamide coupling .
  • Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) for acyl transfer reactions, which can improve coupling efficiency by 15–20% .
  • Solvent optimization : Replace dichloromethane with THF in moisture-sensitive steps to reduce hydrolysis .

Basic: Which functional groups are most reactive, and how do they influence derivatization?

  • Acetamide moiety : The secondary amide (N-(propan-2-yl)) undergoes hydrolysis under acidic conditions, limiting its use in prodrug design. However, it can be acylated or alkylated to enhance solubility .
  • Pyridazinone ring : The 7-oxo group participates in hydrogen bonding with target proteins, while the 4-methyl group stabilizes hydrophobic interactions. Modifications here alter binding affinity .
  • 4-Fluorophenyl substituent : The electron-withdrawing fluorine enhances metabolic stability but may reduce solubility in aqueous media .

Advanced: How to design experiments to elucidate the compound’s molecular mechanism of action?

In vitro target profiling : Use kinase inhibition panels or thermal shift assays to identify binding partners .

Cellular pathway analysis : Combine RNA-seq with phosphoproteomics to map signaling changes (e.g., apoptosis or mTOR pathways) .

Molecular docking : Model interactions using X-ray crystallography data of homologous targets (e.g., CDK2 or PARP1) to predict binding modes .

Genetic validation : Apply CRISPR/Cas9 knockout of putative targets to confirm functional relevance .

Advanced: How do structural variations in analogs affect bioavailability and target engagement?

  • Substituent polarity : Adding methoxy groups (e.g., 3,4-dimethoxyphenethyl) increases logP, enhancing blood-brain barrier penetration but risking CYP450 interactions .
  • Ring saturation : Dihydro-pyridazinone analogs show improved solubility but reduced target affinity due to conformational rigidity .
  • Bioisosteric replacements : Replacing the acetamide sulfur with oxygen (sulfonyl to carbonyl) alters pharmacokinetics but may reduce toxicity .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

  • Intermediate stability : Light-sensitive pyrazolo intermediates degrade unless stored under inert atmospheres .
  • Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scaling .
  • Regioselectivity : Optimize stoichiometry in cyclization steps to avoid regioisomeric byproducts (e.g., 3-substituted vs. 4-substituted pyridazinones) .

Advanced: How can computational methods guide the design of derivatives with improved potency?

  • QSAR modeling : Train models on bioactivity data to predict EC50 values for novel substituents .
  • ADMET prediction : Use tools like SwissADME to forecast solubility, permeability, and toxicity early in design .
  • Free-energy perturbation (FEP) : Calculate binding energy changes for proposed modifications (e.g., fluorination at specific positions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.